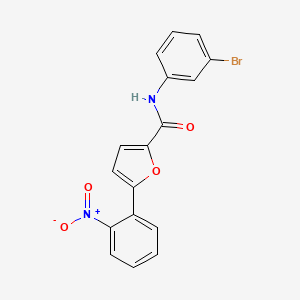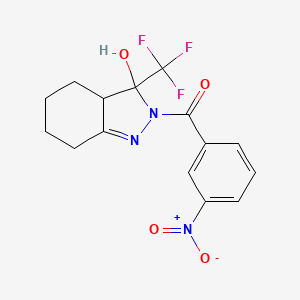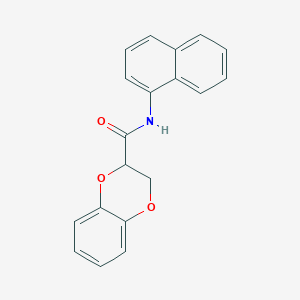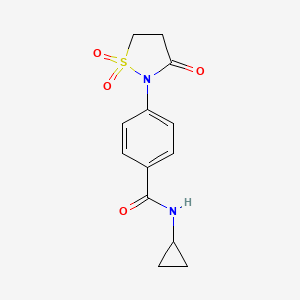
N-(3-bromophenyl)-5-(2-nitrophenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)-5-(2-nitrophenyl)-2-furamide, commonly known as BNPF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. BNPF is a furan derivative that belongs to the class of organic compounds known as nitrobenzenes. It has a molecular formula of C14H8BrN3O3 and a molecular weight of 353.14 g/mol.
Mécanisme D'action
The mechanism of action of BNPF is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. BNPF has also been shown to inhibit the activity of certain enzymes involved in the production of inflammatory mediators, thereby reducing inflammation.
Biochemical and Physiological Effects
BNPF has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, BNPF has been shown to possess antioxidant properties, which may help protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BNPF in lab experiments is its potent antitumor activity, which makes it a useful tool for studying cancer cell biology. Additionally, its anti-inflammatory and antioxidant properties make it a potential candidate for the development of novel therapeutics for inflammatory diseases. However, one limitation of using BNPF in lab experiments is its relatively low solubility in aqueous solutions, which may limit its bioavailability.
Orientations Futures
There are several future directions for research on BNPF. One area of interest is the development of more efficient synthesis methods for BNPF, which may improve its bioavailability and reduce production costs. Additionally, further studies are needed to elucidate the mechanism of action of BNPF and to identify its molecular targets. Finally, more preclinical studies are needed to evaluate the safety and efficacy of BNPF in animal models before it can be considered for clinical trials.
Méthodes De Synthèse
The synthesis of BNPF involves a multi-step process that starts with the reaction of 3-bromophenylboronic acid and 2-nitrophenylboronic acid with 2-furoyl chloride in the presence of a palladium catalyst. The resulting intermediate is then treated with sodium hydroxide to yield the final product, BNPF.
Applications De Recherche Scientifique
BNPF has been extensively studied for its potential applications in various research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. BNPF has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and Alzheimer's disease.
Propriétés
IUPAC Name |
N-(3-bromophenyl)-5-(2-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O4/c18-11-4-3-5-12(10-11)19-17(21)16-9-8-15(24-16)13-6-1-2-7-14(13)20(22)23/h1-10H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZQVDSEEYOAQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CC(=CC=C3)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![isopropyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5178942.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-methylbenzoic acid](/img/structure/B5178952.png)
![1-(2-fluorophenyl)-4-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B5178971.png)

![4-(7,7-dimethyl-9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate](/img/structure/B5178979.png)

![2-amino-4-(4-methoxy-3-methylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5178995.png)


![1-{3-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl}ethanone](/img/structure/B5179014.png)

![N,N'-[(4-fluorophenyl)methylene]bisacrylamide](/img/structure/B5179026.png)

![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B5179041.png)
